Croalbinecine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41690-66-8 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1R,6R,7R,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,6-diol |
InChI |
InChI=1S/C8H15NO3/c10-4-5-7(12)3-9-2-1-6(11)8(5)9/h5-8,10-12H,1-4H2/t5-,6-,7+,8-/m1/s1 |
InChI Key |
HRBZHPMMNALVKR-OOJXKGFFSA-N |
SMILES |
C1CN2CC(C(C2C1O)CO)O |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]2[C@@H]1O)CO)O |
Canonical SMILES |
C1CN2CC(C(C2C1O)CO)O |
Synonyms |
(-)-croalbinecine croalbi-necine croalbinecine |
Origin of Product |
United States |
Isolation and Natural Occurrence
The quest for novel pharmacologically active compounds has led researchers to explore a wide array of plant species, a process known as bioprospecting. This has been particularly fruitful in the study of necine bases and their parent pyrrolizidine (B1209537) alkaloids.
Isolation from Crotalaria Species
Croalbinecine was first identified as a novel amino alcohol following the acid hydrolysis of croalbidine (B1607482), a pyrrolizidine alkaloid isolated from Crotalaria albida. publish.csiro.au This plant, an undershrub found in the hotter regions of India, has traditional uses, with its root being utilized as a purgative. thepharmstudent.com The initial structural elucidation of this compound was derived from the study of croalbidine. publish.csiro.au Further research on Crotalaria albida confirmed the presence of croalbidine, which is a diester of this compound and trichodesmic acid. cu.ac.bd The genus Crotalaria is a known source of various pyrrolizidine alkaloids, many of which are cyclic diesters. thepharmstudent.com
Table 1: this compound and its Parent Alkaloid in Crotalaria Species
| Compound | Plant Source | Family | Findings |
|---|---|---|---|
| This compound | Crotalaria albida | Fabaceae | Isolated as a hydrolysis product of croalbidine. publish.csiro.au |
Occurrence in Heliotropium Species
The presence of this compound is not limited to the Crotalaria genus. It has also been identified in species of the Heliotropium genus, which belongs to the Boraginaceae family. researchgate.netresearchgate.net Specifically, the alkaloid helifoline, isolated from Heliotropium ovalifolium, was found to yield a necine base identical to this compound upon hydrolysis. researchgate.netresearchgate.net Helifoline itself was characterized as 1α-angelyloxymethyl-8α-pyrrolizidine-2β,7β-diol based on spectroscopic analysis and its hydrolysis products. researchgate.netresearchgate.net The Heliotropium genus is a rich source of various pyrrolizidine alkaloids. researchgate.net
Table 2: this compound-related Alkaloid in Heliotropium Species
| Compound | Plant Source | Family | Findings |
|---|
Early Methods for Extraction and Purification of Necine Bases
The initial methods for extracting and purifying necine bases were rooted in classic alkaloid chemistry. A common early procedure involved the following steps:
Extraction: The plant material, such as the aerial parts of Crotalaria burhia, was soaked in a solvent like ethanol (B145695) for an extended period. pjsir.org The resulting extract was then concentrated under reduced pressure. pjsir.org
Acid-Base Extraction: The concentrated extract was partitioned between an aqueous acid solution and a non-polar organic solvent to remove fats and other non-basic compounds. The N-oxides of the alkaloids were often reduced using zinc dust in an acidic solution. pjsir.org
Basification and Solvent Extraction: The acidic aqueous layer containing the alkaloids was then made basic (e.g., with ammonium (B1175870) hydroxide) to a high pH. pjsir.org The free-base alkaloids were subsequently extracted into a chlorinated solvent like chloroform. pjsir.org
Purification: The crude alkaloid mixture was then subjected to further purification. This often involved crystallization of the free base or its salt, such as a picrate (B76445) or hydrochloride salt. thepharmstudent.com For instance, this compound hydrochloride was crystallized and its melting point determined. thepharmstudent.com
Hydrolysis of the parent alkaloid to yield the necine base was a key step. This was typically achieved by heating the alkaloid in an acidic or basic solution. publish.csiro.aupjsir.org For example, croalbidine was hydrolyzed with acid to give this compound. publish.csiro.au
Advancements in Isolation Techniques for Trace Necine Alkaloids
While early methods were effective for isolating major alkaloids, the detection and isolation of trace amounts of necine alkaloids have been significantly enhanced by modern chromatographic and spectroscopic techniques. researchgate.net These advancements allow for the analysis of complex mixtures and the identification of compounds present in very low concentrations. researchgate.net
Modern approaches often involve:
Solid-Phase Extraction (SPE): This technique is used for sample clean-up and concentration, providing cleaner extracts than traditional liquid-liquid extraction. researchgate.net Cation-exchange SPE has been specifically employed for the determination of a wide range of pyrrolizidine alkaloids. researchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are now standard tools for the separation and quantification of pyrrolizidine alkaloids. researchgate.netmdpi.com Preparative HPLC is particularly useful for isolating pure compounds from complex mixtures. mdpi.comcolumn-chromatography.com
Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (e.g., GC-MS, LC-MS) has become a powerful method for the detection and structural elucidation of alkaloids. researchgate.netup.ac.za These methods are highly sensitive and can provide detailed structural information from minute amounts of sample. up.ac.za
These advanced techniques are crucial for ensuring the comprehensive analysis of plant extracts for the presence of potentially toxic pyrrolizidine alkaloids, even at trace levels. researchgate.net
Synthetic Strategies and Methodologies
Total Synthesis of Croalbinecine
The total synthesis of this compound, particularly its natural enantiomer, (-)-croalbinecine, has been achieved through several innovative and stereocontrolled routes. These approaches often leverage powerful modern synthetic reactions to build the complex polycyclic framework from simpler, often acyclic or monocyclic, starting materials.
Achieving the correct absolute stereochemistry of the multiple chiral centers in (-)-croalbinecine is a primary challenge. Enantioselective syntheses are designed to produce this specific stereoisomer, often employing chiral catalysts, auxiliaries, or starting materials derived from nature's own "chiral pool."
A cornerstone in the synthesis of pyrrolizidine (B1209537) alkaloids is the [3+2] cycloaddition reaction between a nitrone and an olefin (an alkene). acs.orgwikipedia.org This reaction constructs the core isoxazolidine (B1194047) ring system, which can then be further manipulated to form the desired pyrrolizidine structure. wikipedia.orgrsc.orgrsc.org The cycloaddition is a concerted, pericyclic process, and its stereospecificity with respect to the alkene component makes it a powerful tool for stereocontrol. wikipedia.org
In the context of this compound synthesis, a five-membered cyclic nitrone is typically reacted with a dipolarophile, such as an unsaturated ester. researchgate.netcapes.gov.br The resulting cycloadduct, a fused isoxazolidine, contains the basic framework of the pyrrolizidine core. Subsequent reductive cleavage of the N-O bond within the isoxazolidine ring yields a 1,3-aminoalcohol, revealing the functionalized bicyclic skeleton of the target molecule. wikipedia.org The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrone and the alkene. wikipedia.org Intramolecular versions of this reaction have also proven effective in constructing complex polycyclic systems. wikipedia.org One notable synthesis of (±)-croalbinecine utilized the cycloaddition of a pyrroline-N-oxide with an olefin to generate the key bicyclic intermediate. researchgate.net
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the formation of cyclic and macrocyclic structures in organic synthesis. wikipedia.orgmedwinpublishers.com This reaction, catalyzed by transition metal complexes like those developed by Grubbs and Schrock, facilitates the intramolecular coupling of two terminal alkene functionalities to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org Its tolerance for various functional groups makes it highly applicable in complex molecule synthesis. medwinpublishers.comorganic-chemistry.org
In the synthesis of (-)-croalbinecine, RCM is employed to construct the five-membered pyrrolidine (B122466) ring. acs.org Following the malate (B86768) enolate-imine condensation, the resulting intermediate is functionalized to contain two terminal alkene groups at strategic positions. The application of a ruthenium catalyst, such as Grubbs' catalyst, initiates the RCM reaction, efficiently closing the ring to form the pyrrolizidine precursor. acs.orgresearchgate.net This tandem condensation-RCM sequence provides a convergent and efficient pathway to the core structure of (-)-croalbinecine. acs.org
| RCM in (-)-Croalbinecine Synthesis | |
| Reaction Type | Ring-Closing Metathesis (RCM) |
| Key Transformation | Formation of the five-membered pyrrolidine ring |
| Precursor | Acyclic diene obtained after malate enolate-imine condensation |
| Catalyst | Ruthenium-based catalysts (e.g., Grubbs' catalyst) |
| Outcome | Construction of the bicyclic pyrrolizidine skeleton |
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org Utilizing these compounds as starting materials is a highly effective strategy in asymmetric synthesis, as their inherent chirality can be directly incorporated into the target molecule. wikipedia.orgresearchgate.netmdpi.com
For the synthesis of pyrrolizidine alkaloids like this compound, amino acids such as L-proline and hydroxy-functionalized acids like L-malic or L-tartaric acid are common starting points. researchgate.netmdpi.comscielo.br For instance, enantiopure five-membered cyclic nitrones can be readily prepared from protected hydroxyacids. researchgate.net These chiral nitrones then undergo diastereoselective cycloaddition reactions, as described in section 3.1.1.1, to produce enantiopure pyrrolizidine precursors. researchgate.netmdpi.com The use of L-malic acid, for example, allows for the synthesis of nitrones that lead to the correct stereochemistry found in (-)-croalbinecine. researchgate.net This approach avoids the need for asymmetric induction steps later in the synthesis, often leading to more efficient and economical routes. wikipedia.org
Strategic Use of Key Intermediates
Geissman–Waiss Lactone as a Building Block
The Geissman–Waiss lactone, a 2-oxa-6-azabicyclo[3.3.0]octan-3-one framework, has proven to be a pivotal intermediate in the synthesis of numerous necine alkaloids, including this compound. acs.orgacs.org Its rigid bicyclic structure provides a valuable scaffold for the stereocontrolled introduction of substituents. Various enantioselective approaches have been developed to access both the (1R,5R) and (1S,5S) stereoisomers of the Geissman-Waiss lactone. acs.orgacs.org These methods often begin from chiral pool starting materials, or employ kinetic resolution or chiral auxiliary-based diastereoselective reactions. acs.orgacs.org
One notable strategy involves a [2+2] cycloaddition reaction between an enecarbamate and a ketene (B1206846) to construct the core structure of the Geissman-Waiss lactone. acs.orgscielo.br For instance, the enantioselective synthesis of the (1R,5R)-Geissman-Waiss lactone has been achieved from L-proline, utilizing a stereoselective [2+2] cycloaddition with dichloroketene. scielo.br Another approach utilized a dirhodium(II)-carbenoid route for the intramolecular C-H insertion of chiral diazoacetates to yield both enantiomers of the Geissman-Waiss lactone. researchgate.net
The conversion of the Geissman-Waiss lactone to this compound typically involves the reduction of the lactone to the corresponding diol, followed by further functional group manipulations.
Pyrrolinone Derivatives
Pyrrolinone derivatives serve as versatile intermediates in the synthesis of pyrrolizidine alkaloids. A copper(I)-catalyzed addition and cyclization sequence has been developed for the synthesis of (E)-alkylidene pyrrolinone derivatives from simple α-keto amides and alkynes. rsc.org This method offers good yields and high levels of stereocontrol. rsc.org
In the context of this compound synthesis, pyrrolinone-based strategies often involve the construction of a suitably functionalized pyrrolinone ring, which is then elaborated to form the bicyclic pyrrolizidine system. For example, a strategy involving the cycloaddition of nitrones to alkenes can lead to the formation of isoxazolidine intermediates, which can then be converted to pyrrolizidinones. sciforum.net
Reduction Methodologies in Synthesis (e.g., Lithium Borohydride)
Reduction reactions are crucial for the conversion of carbonyl functionalities, such as esters and lactones, into the hydroxyl groups present in this compound. Lithium borohydride (B1222165) (LiBH4) is a particularly useful reducing agent in this context due to its selectivity. chegg.com It is more selective than lithium aluminum hydride (LiAlH4) but less selective than sodium borohydride (NaBH4). chegg.com A key feature of LiBH4 is its ability to reduce esters while leaving amides intact, a selectivity that has been exploited in the synthesis of (-)-croalbinecine. chegg.com
Other reducing agents, such as borane-dimethylsulfide complex, have also been employed for the chemoselective reduction of lactam carbonyls in the presence of other functional groups during the synthesis of precursors to necine alkaloids. acs.org
Synthesis of this compound Stereoisomers and Epimers
The stereochemical complexity of this compound, with its multiple chiral centers, necessitates precise control over the spatial arrangement of atoms during synthesis. This has led to the development of methods for the synthesis of its various stereoisomers and epimers.
Synthesis of 7-epi-Croalbinecine
The synthesis of 7-epi-croalbinecine, an epimer of this compound, has been achieved through strategies that allow for the inversion of the stereocenter at the C-7 position. unich.itunifi.itresearchgate.net One approach involved the cycloaddition of a nitrone derived from L-malic acid with an appropriate dipolarophile. unich.it This strategy provided access to enantiomerically pure pyrrolizidines and led to the total synthesis of both (-)-croalbinecine and the novel 7-epi-croalbinecine. unich.itresearchgate.net
Control of Stereochemistry in Pyrrolizidine Ring Systems
Controlling the stereochemistry of the pyrrolizidine ring system is a central theme in the synthesis of this compound and related alkaloids. Diastereoselective conjugate additions of chiral lithium amides to α,β-unsaturated esters have been employed to install the required stereogenic centers. researchgate.net Subsequent cyclization steps then form the pyrrolizidine scaffold. researchgate.net
The use of chiral starting materials, such as those derived from the chiral pool, is a common strategy to establish the initial stereochemistry. sciforum.net For example, nitrones derived from tartaric, malic, and aspartic acids have been used in cycloaddition reactions to generate enantiomerically pure, highly functionalized pyrrolizidines. unich.it The stereochemical outcome of these cycloadditions can often be predicted and controlled based on the facial selectivity of the nitrone.
Furthermore, intramolecular reactions, such as the rhodium carbenoid-initiated Claisen rearrangement, have been developed to control the stereochemistry of multiple chiral centers in a single operation. johnwoodgroup.com
Development of Novel Synthetic Pathways
One innovative approach involves a one-pot, two-sequential [3+2] cycloaddition of azomethine ylides with different dipolarophiles. researchgate.net This method allows for the diastereoselective synthesis of highly condensed spirooxindole pyrrolizidines, generating seven stereocenters in a single pot. researchgate.net
Another area of development is the use of transition metal-mediated cyclizations, including ring-closing metathesis, to construct the pyrrolizidine skeleton. researchgate.net These methods offer powerful tools for the formation of the bicyclic ring system from acyclic precursors.
The development of new synthetic strategies is not only crucial for the efficient production of this compound but also expands the toolbox of organic chemists for the synthesis of other complex natural products.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity and mild reaction conditions of biocatalysis. researchgate.netrsc.org Enzymes can perform highly specific transformations, often without the need for protecting groups, which shortens synthetic routes and reduces waste. rsc.org This approach is particularly valuable for the synthesis of chiral molecules like this compound.
Enzymatic Kinetic Resolution and Desymmetrization: Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and amines, which are common intermediates in alkaloid synthesis. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used to resolve racemic alcohols in the synthesis of pyrrolizidine alkaloids by selectively acetylating one enantiomer, allowing for the separation of the two. rsc.org This strategy could be employed to resolve a key chiral intermediate in the synthesis of the necine base of this compound.
Enzyme-Catalyzed Bond Formation: Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. researchgate.net The regio- and stereoselective amination of a triketone using a transaminase was a key step in the synthesis of the pyrrolizidine alkaloid (+)-xenovenine. researchgate.net A similar strategy could be envisioned for installing the nitrogen atom in the pyrrolizidine core of this compound with high stereocontrol. Furthermore, aldolases can be used for stereoselective C-C bond formation, as demonstrated in the synthesis of polyhydroxylated pyrrolizidine alkaloids like (+)-australine. rsc.org
The biosynthesis of the necine base itself provides a roadmap for potential chemoenzymatic strategies. The pathway begins with the enzyme homospermidine synthase, which catalyzes the formation of homospermidine from putrescine and spermidine (B129725). pnas.orgnih.gov Incorporating such biosynthetic enzymes into a synthetic sequence could provide a highly efficient route to the core structure of this compound.
The table below outlines examples of chemoenzymatic reactions used in the synthesis of related alkaloids, highlighting their potential applicability to this compound.
| Enzyme Class | Reaction Type | Substrate/Precursor (Example) | Product (Example) | Relevance to this compound Synthesis |
| Lipase | Kinetic Resolution | Racemic diol intermediate | Enantiopure acetylated diol and remaining diol enantiomer | Generation of enantiomerically pure building blocks for the necine base. rsc.org |
| Transaminase (TA) | Asymmetric Amination | Prochiral ketone | Chiral amine | Stereoselective introduction of the nitrogen atom in the pyrrolizidine ring. researchgate.net |
| Aldolase | C-C Bond Formation | Aldehyde and ketone | Polyhydroxylated pyrrolizidine precursor | Construction of the carbon skeleton with control over multiple stereocenters. rsc.org |
| Homospermidine Synthase (HSS) | Polyamine Synthesis | Putrescine and spermidine | Homospermidine | Biosynthetic-inspired route to the fundamental precursor of the necine base. pnas.orgnih.gov |
Biosynthetic Investigations
Elucidation of Precursor Incorporation into Pyrrolizidine (B1209537) Alkaloids
The biosynthesis of the pyrrolizidine skeleton, the fundamental structure of necine bases like croalbinecine, originates from amino acid precursors. epharmacognosy.com Extensive research, including isotope labeling studies, has been crucial in mapping these intricate pathways.
Role of Amino Acid Precursors (e.g., Ornithine)
The foundational building blocks for the necine base are derived from the amino acid L-ornithine. epharmacognosy.comresearchgate.net However, studies have shown that in many PA-producing plants, the direct decarboxylation of ornithine to putrescine is not the primary route. epharmacognosy.com Instead, ornithine is often converted to arginine, which then serves as the more immediate precursor. epharmacognosy.comnih.gov
Tracer experiments using 14C-labeled precursors have definitively shown that ornithine is efficiently incorporated into the necine base of various pyrrolizidine alkaloids. nih.gov For instance, in Crotalaria spectabilis, which produces monocrotaline, and in various Senecio species, [14C]-ornithine was found to be a primary contributor to the retronecine (B1221780) core. nih.gov These studies confirmed that two molecules of ornithine are utilized to form the bicyclic pyrrolizidine nucleus. epharmacognosy.com
Further investigations have revealed that putrescine, a symmetrical diamine, is a key intermediate derived from arginine (and indirectly from ornithine). nih.govrsc.org The incorporation of labeled putrescine into the necine base supports its central role in the biosynthetic pathway. nih.govrsc.org Interestingly, other polyamines like spermidine (B129725) and spermine (B22157) have been shown to be even more efficient precursors than ornithine and arginine in some species. nih.gov
| Precursor | Plant Species Studied | Necine Base | Key Finding |
| Ornithine | Crotalaria spectabilis, Senecio isatideus, Senecio douglasii | Retronecine, Monocrotaline | Efficiently incorporated into the necine base. nih.gov |
| Arginine | Senecio magnificus | Senecionine | Selectively incorporated into the necine base. nih.gov |
| Putrescine | Senecio isatideus | Retronecine | More efficiently incorporated than ornithine and arginine. nih.gov |
| Spermidine | Senecio isatideus | Retronecine | More efficiently incorporated than ornithine and arginine. nih.gov |
Pathways to Necine Base Skeleton Formation
The journey from amino acid precursors to the complex necine base skeleton involves a series of enzymatic transformations. A critical step is the formation of homospermidine from two molecules of putrescine or, more commonly, from one molecule of putrescine and one molecule of spermidine. rsc.orgcdnsciencepub.comcdnsciencepub.com This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed step in PA biosynthesis. oup.comoup.com
Once formed, homospermidine undergoes oxidative deamination, a process likely catalyzed by copper-dependent diamine oxidases, to form a dialdehyde (B1249045) intermediate. nih.govrsc.org This dialdehyde then cyclizes to form the pyrrolizidine ring system. nih.govwikipedia.org The initial cyclization product is believed to be 1-hydroxymethylpyrrolizidine, which is then further modified through desaturation and hydroxylation to yield the various necine bases, including retronecine, heliotridine (B129409), and presumably, the saturated base this compound. nih.govwikipedia.orgutexas.edu The stereochemical specificity observed in the necine bases of different plant species strongly suggests that the cyclization and subsequent modification steps are under strict enzymatic control, rather than being spontaneous chemical reactions. nih.gov
Enzymatic Mechanisms in Pyrrolizidine Alkaloid Biosynthesis
Homospermidine Synthase (HSS) is the most well-characterized enzyme in PA biosynthesis. oup.comoup.com It has been identified and studied in various PA-producing plants. oup.com HSS catalyzes the NAD+-dependent formation of homospermidine. cdnsciencepub.com Interestingly, HSS is thought to have evolved multiple times independently in different plant lineages through the duplication of the gene encoding deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism. oup.com
Copper-dependent Diamine Oxidases are implicated in the oxidative deamination of homospermidine to the dialdehyde intermediate, which is a precursor to the pyrrolizidine ring. rsc.org
Other enzymes, such as reductases, desaturases, and hydroxylases , are presumed to be involved in the subsequent modifications of the initial cyclized product to create the diverse array of necine bases found in nature. nih.gov However, these enzymes have not yet been fully identified and characterized. nih.gov
Comparative Biosynthesis of this compound with Other Necine Bases
The biosynthesis of necine bases can be broadly categorized based on their final structure. The pathway to unsaturated necine bases like retronecine and heliotridine involves desaturation steps. nih.gov In contrast, the formation of saturated necine bases, such as this compound, would follow a pathway that omits these desaturation steps. utexas.eduuob.edu.ly
The core biosynthetic machinery, starting from amino acid precursors and leading to the formation of the initial pyrrolizidine ring, is believed to be common for all necine bases. nih.gov The diversification into different necine base structures, including the hydroxylation patterns seen in this compound, likely occurs in the later stages of the pathway. uob.edu.ly
For example, the biosynthesis of retronecine involves the formation of 1-hydroxymethylpyrrolizidine, followed by desaturation and hydroxylation. nih.gov It is plausible that the pathway to this compound also proceeds through 1-hydroxymethylpyrrolizidine, but with a different set of hydroxylation enzymes acting on the saturated pyrrolizidine ring to introduce the hydroxyl groups at specific positions. The exact enzymatic steps that differentiate the biosynthesis of this compound from other necine bases like retronecine or the isomeric platynecine remain an active area of research. rsc.org
| Necine Base | Key Structural Feature | Implied Biosynthetic Difference |
| This compound | Saturated pyrrolizidine ring with specific hydroxylation. utexas.eduuob.edu.ly | Pathway lacks the desaturation step that forms the 1,2-double bond. Specific hydroxylases are involved. |
| Retronecine | Unsaturated pyrrolizidine ring (1,2-double bond). nih.gov | Includes a desaturation step to introduce the double bond. |
| Heliotridine | Unsaturated pyrrolizidine ring (1,2-double bond), stereoisomer of retronecine. mdpi.com | Includes a desaturation step; stereochemistry is determined by specific enzymes. |
| Platynecine | Saturated pyrrolizidine ring, stereoisomer of other saturated bases. mdpi.com | Pathway lacks desaturation; stereochemistry is determined by specific enzymes. |
Chemical Derivatization and Analogue Synthesis
Modification of the Croalbinecine Scaffold
The multi-hydroxylated nature of this compound provides numerous sites for chemical modification, leading to a diverse array of derivatives.
This compound possesses multiple hydroxyl groups, typically at the C-1, C-6, and C-7 positions of the pyrrolizidine (B1209537) ring, along with a hydroxymethyl group at C-7. wikidata.org These hydroxyl functionalities are prime targets for derivatization, often through esterification, which is a common modification in naturally occurring pyrrolizidine alkaloids (PAs). PAs are frequently found as esters of necine bases, such as this compound, with various necic acids. metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govchem960.com
While specific detailed research findings on the functionalization of all hydroxyl positions of this compound are not extensively detailed in the provided search results, the general principle of esterification is central to the formation of many natural PAs. For instance, the biosynthesis of PAs involves the esterification of necine bases at the C-7 and/or C-9 positions with necic acids. metabolomicsworkbench.orgchem960.com In synthetic contexts, the preparation of "monoprotected pyrrolizidine triol" derivatives has been reported, indicating the selective protection of certain hydroxyl groups to facilitate further synthetic transformations. wikipedia.orgwikimedia.org This selective protection allows for sequential functionalization at different hydroxyl sites. Chemical derivatization, including the formation of carbo-p-nitrobenzoyloxy-, phthalimido-, fluorenyl-, methoxycarbonyl-, and t-butyloxycarbonyl derivatives, has also been employed for purification and analytical purposes of pyrrolizidine alkaloid analogues. getarchive.net
The pyrrolizidine core of this compound, a bicyclic system comprising two fused five-membered rings with a bridgehead nitrogen atom, is a central motif for synthetic endeavors. metabolomicsworkbench.orgchem960.com The total synthesis of this compound and its stereoisomers, such as (-)-Croalbinecine and 7-epi-Croalbinecine, often involves the construction and subsequent modification of this core. wikipedia.orgwikimedia.orgresearchgate.netcontaminantdb.canih.govnih.govnih.gov
A prominent synthetic approach to the pyrrolizidine core involves nitrone-based 1,3-dipolar cycloaddition reactions. For example, a highly stereoselective and efficient nitrone-based synthesis of dl-croalbinecine has been recorded. researchgate.netcontaminantdb.canih.gov N-glycosylhydroxylamines have been utilized as masked polyhydroxylated chiral nitrones in cycloaddition reactions, providing access to pyrrolizidines and enabling the synthesis of unnatural analogues of alkaloids like this compound and Crotanecine. This methodology allows for the introduction of various functional groups onto the pyrrolizidine scaffold.
The synthesis of polyhydroxypyrrolizidines, which are oxygenated analogues, further demonstrates the derivatization of the pyrrolizidine core beyond simple esterification of existing hydroxyls. wikipedia.orgwikimedia.org These structural modifications can lead to compounds with altered properties and biological activities. For instance, a non-natural stereoisomer of necine bases like rosmarinecine and this compound has been synthesized through reduction of pyrrolizidinone intermediates. wikipedia.orgwikimedia.org
Functionalization at Hydroxyl Positions
This compound as a Precursor for Complex Alkaloid Synthesis
This compound, as a necine base, is a fundamental building block for the synthesis of more complex pyrrolizidine alkaloids.
Pyrrolizidine alkaloids (PAs) exhibit significant structural diversity, largely due to the combination of various necine bases with a wide array of necic acids. metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govchem960.com Many PAs are characterized by the esterification of hydroxyl groups on the necine base with dicarboxylic necic acids, leading to the formation of open-chain or macrocyclic diesters. metabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govchem960.com
While retronecine (B1221780) is frequently cited as the most common necine base for macrocyclic PAs, this compound, sharing the fundamental pyrrolizidine core and hydroxyl functionalities, serves as a similar precursor. The general principles of PA biosynthesis and chemical synthesis involve the linkage of necine bases with necic acids to form these complex structures. metabolomicsworkbench.orgnih.gov The synthesis of "crotanecine and this compound analogues" that are polyhydroxylated pyrrolizidines suggests the potential for their further elaboration into macrocyclic forms, following the established pathways for other necine bases.
The synthetic utility of this compound and its related scaffolds extends to the creation of biologically relevant congeners, including those with potential therapeutic applications. The synthesis of polyhydroxylated pyrrolizidines and pyrrolidines, derived from intermediates that can be related to this compound's synthesis, has been pursued due to their known properties as glycosidase inhibitors. wikipedia.orgwikimedia.org These compounds are of interest as potential antibiotic, antiviral, and antitumoral agents. wikipedia.org
The development of enantiopure pyrrolizidines and indolizidines, starting from chiral pool-derived nitrones, highlights the strategic use of these intermediates to access natural products and their bioactive analogues. wikimedia.org For instance, a new, non-natural stereoisomer of necine bases like rosmarinecine and this compound has been synthesized, demonstrating the ability to generate diverse structures from related synthetic routes. wikipedia.orgwikimedia.org Furthermore, carbon-carbon bond-forming reactions using allylic organometals are recognized as fundamental means in organic synthesis for creating biologically active molecules, a principle applicable to the derivatization of pyrrolizidine scaffolds.
Preclinical Biological Significance
Role in the Context of Pyrrolizidine (B1209537) Alkaloid Biological Studies
Pyrrolizidine alkaloids (PAs) constitute a large group of over 600 naturally occurring heterocyclic secondary metabolites, predominantly synthesized by plants. nih.govscielo.br These compounds serve as a defense mechanism against herbivores, insects, and pathogens. nih.govscielo.br PAs are characterized by a typical pyrrolizidine motif, and their biosynthesis often involves precursors like ornithine, which are incorporated into the necine base structure. scielo.br
While many PAs are known for their significant toxicological effects, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity, Croalbinecine itself is a necine base, a core structural component of these alkaloids. researchgate.netscielo.brnih.gov The toxicity of PA metabolites is highly dependent on their specific chemical structure. nih.gov this compound has been identified as the necine base resulting from the hydrolysis of certain pyrrolizidine alkaloids, such as helifoline. wikipedia.org Its structural relationship to other necine bases, like rosmarinecine, highlights its importance in understanding the diverse chemical landscape and biological activities of the pyrrolizidine alkaloid family. researchgate.net
Glycosidase Inhibitory Activity
Polyhydroxylated pyrrolizidines, including compounds structurally related to this compound, are recognized for their ability to inhibit glycosidases. researchgate.net Glycosidases, or glycoside hydrolases (GHs), are enzymes crucial for the hydrolysis of glycosidic bonds in various carbohydrates and glycoconjugates. rsc.orgplos.org Inhibition of these enzymes has broad applications in the treatment of various diseases, including diabetes, viral infections, lysosomal storage disorders, and certain cancers. plos.org
While specific detailed research findings, such as IC₅₀ or Kᵢ values, directly pertaining to this compound's glycosidase inhibitory activity are not widely reported in the available literature, its classification as a polyhydroxylated pyrrolizidine suggests its potential to modulate these enzymes.
Glycosidase inhibitors typically function by mimicking the natural substrate or the transition state of the enzymatic reaction. rsc.orgplos.org Most retaining glycosidases, which constitute a significant class of these enzymes, catalyze the hydrolysis of glycosidic linkages through a double displacement mechanism. nih.govfishersci.ca This mechanism involves the formation of a transient covalent glycosyl-enzyme intermediate. nih.govfishersci.ca
Inhibitors, particularly iminosugars and carbasugars (to which polyhydroxylated pyrrolizidines are structurally analogous), often resemble the positively charged oxocarbenium ion-like transition state. rsc.org They bind to the enzyme's active site, stabilizing this transition state and thereby impeding the enzyme's catalytic function. rsc.orgplos.org Molecular docking studies on other glycosidase inhibitors have revealed that their inhibitory activity often stems from specific interactions, such as hydrogen bonding and hydrophobic interactions, with key amino acid residues within the enzyme's active site. fishersci.caresearchgate.net The precise molecular mechanism for this compound would likely involve similar interactions, given its polyhydroxylated structure and its classification within the pyrrolizidine framework.
The inhibitory potency of glycosidase inhibitors is highly dependent on their structural features, including stereochemistry and the arrangement of hydroxyl groups. plos.org A perfect stereochemical match between the inhibitor and the glycosidase's active site is crucial for strong inhibition. For polyhydroxylated compounds, the number, position, and orientation of hydroxyl groups play a significant role in establishing favorable interactions, such as hydrogen bonds, with the enzyme. plos.org
Studies on other classes of glycosidase inhibitors, such as chalcones and triterpenes, have shown that specific functional groups and their positions can dramatically influence inhibitory activity. For instance, certain ketone groups, double bonds, or carboxylic groups have been identified as important for enhancing α-glucosidase inhibitory activity in triterpenes. Similarly, amino groups and their configuration are critical for the anomeric selectivity of inhibition. While specific structure-activity relationship (SAR) data for this compound itself is not detailed, its polyhydroxylated pyrrolizidine structure suggests that its inhibitory properties would be governed by similar principles of molecular mimicry and precise spatial arrangement of its functional groups within the enzyme's active site.
Glycosidase inhibitory activity is often benchmarked against established reference inhibitors such as Acarbose, Swainsonine, Castanospermine, and 1-Deoxynojirimycin (DNJ).
Acarbose: A complex oligosaccharide, Acarbose is a widely used α-glucosidase inhibitor that competitively and reversibly inhibits intestinal α-glucosidases and pancreatic α-amylase, thereby delaying carbohydrate digestion and glucose absorption. drugbank.com Its IC₅₀ values against α-glucosidase typically range from hundreds of micromolar to milligrams per milliliter, depending on the enzyme source and assay conditions. For example, some compounds have shown significantly superior α-glucosidase inhibition compared to Acarbose, with IC₅₀ values in the micromolar range while Acarbose's IC₅₀ was in the milligram per milliliter range. fishersci.ca
Swainsonine: An indolizidine alkaloid, Swainsonine is a potent inhibitor of Golgi alpha-mannosidase II.
Castanospermine: Another indolizidine alkaloid, Castanospermine is known for its potent inhibition of various glucosidase enzymes.
1-Deoxynojirimycin (DNJ): A polyhydroxylated piperidine (B6355638) alkaloid, DNJ is a well-known α-glucosidase inhibitor found in mulberry leaves.
As a polyhydroxylated pyrrolizidine, this compound would be evaluated for its inhibitory potency against specific glycosidases and compared to these well-characterized reference compounds to ascertain its relative efficacy and potential therapeutic value.
Structure-Activity Relationships for Glycosidase Modulation
Broader Preclinical Biological Roles (General)
Beyond its role in pyrrolizidine alkaloid studies and its potential as a glycosidase inhibitor, this compound has been noted for other general preclinical biological activities.
Modulation of Cellular Processes (if not leading to toxicity)
While the broader class of pyrrolizidine alkaloids is known for toxic effects that include cellular damage and genotoxicity, the discussion here focuses on non-toxic modulations. nih.govnih.gov As a glycosidase inhibitor, this compound would inherently modulate cellular processes related to carbohydrate metabolism and glycoprotein (B1211001) processing. Glycosidase inhibition can impact various cellular functions, including:
Viral Maturation: Inhibition of α-glucosidase I, for instance, can prevent the proper glycosylation of viral envelope glycoproteins, thereby interfering with viral maturation and assembly.
Lysosomal Storage Diseases: Certain glycosidase inhibitors are investigated for their ability to modulate enzymes involved in lysosomal degradation pathways, which can be relevant in lysosomal storage disorders. plos.org
Cancer: Glycosidase inhibitors are also explored for their potential in cancer therapy, often by interfering with cellular glycosylation patterns that are altered in malignant cells. plos.org
These modulations of cellular processes are indirect consequences of glycosidase inhibition and represent potential preclinical biological roles for this compound that are distinct from the direct toxicological effects associated with some pyrrolizidine alkaloids. Additionally, this compound has been reported to exhibit general antimicrobial activity. drugbank.com
Role in Inter-organismal Interactions
Inter-organismal interactions encompass the diverse relationships between different species within an ecosystem, ranging from consumption (e.g., herbivory, predation, parasitism) to mutualistic relationships (e.g., pollination, seed dispersal). creaf.catspeciesconnect.compathwayz.orgveracura.networkslideshare.net These interactions are crucial for understanding population dynamics and ecosystem function. creaf.cat
Pyrrolizidine alkaloids (PAs), as a broader class of compounds to which this compound belongs as a necine base, are widely recognized for their significant ecological roles. core.ac.uk These roles often involve mediating interactions between plants and other organisms, particularly as defensive compounds against herbivores. core.ac.uk PAs can deter generalist herbivores due to their toxicity, while some specialist insects have evolved mechanisms to sequester and utilize these compounds for their own defense. core.ac.uk
Structure Activity Relationship Sar Studies
General Principles of SAR Applied to Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are a large class of secondary metabolites produced by plants. researchgate.net Their biological activity, particularly hepatotoxicity, is strongly linked to specific structural features. nih.govdatadryad.org The toxicity is not inherent to the alkaloids themselves but arises from their metabolic activation in the liver by cytochrome P-450 monooxygenases into reactive pyrrolic metabolites. inchem.orgscielo.org.mx For an alkaloid to be transformed into these toxic intermediates, several structural prerequisites are generally required. inchem.org
Key structural requirements for the toxicity of pyrrolizidine alkaloids include:
A double bond at the 1,2-position of the pyrrolizidine nucleus. inchem.orguva.es Saturated PAs are considered to have weak or no toxic effects. researchgate.netuva.es
Esterification of at least one of the hydroxyl groups, typically at the C7 or C9 position. inchem.orgijmcr.com
The presence of a branched chain in the ester side-chain (necic acid). inchem.org
Research has established a general hierarchy of toxicity based on the structure of the necic acid esterified to the necine base. Macrocyclic diesters are typically the most toxic, followed by open-ring diesters, with monoesters being the least toxic. nih.govdatadryad.orgoup.comoup.com
Table 1: General SAR Principles for Hepatotoxicity of Pyrrolizidine Alkaloids
| Structural Feature | Influence on Toxicity | Reference |
|---|---|---|
| 1,2-Unsaturation in Necine Base | Essential for metabolic activation and toxicity. | inchem.orguva.es |
| Esterification at C7 and/or C9 | Required for activity; acts as a good leaving group. | inchem.orgijmcr.com |
| Necic Acid Structure | Macrocyclic diester ≥ Open-ring diester > Monoester. | nih.govdatadryad.orgoup.com |
| Necine Base Type | Otonecine > Retronecine (B1221780) > Platynecine. | nih.govdatadryad.orgoup.com |
Investigation of Pharmacophoric Elements for Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. In PAs, the key pharmacophoric elements are the hydroxyl groups and the conformation of the pyrrolizidine ring system.
The hydroxyl groups on the pyrrolizidine nucleus are critical pharmacophoric elements. Croalbinecine is specifically the pyrrolizidine triol lα-hydroxymethyl-8α-pyrrolizidine-2β,7β-diol. researchgate.net While the parent necine base alcohol is not toxic, its hydroxyl groups are essential for the esterification with necic acids, a process that imparts toxicity. ijmcr.comnih.gov The specific arrangement and stereochemistry of these hydroxyl groups influence the molecule's polarity, solubility, and potential interactions with biological targets. ontosight.ai
In activities other than toxicity, such as enzyme inhibition, the hydroxyl groups can play a direct role. For instance, studies on some PAs have shown that the presence of a hydroxylated chain is crucial for their inhibitory activity against acetylcholinesterase (AChE). sciforum.net These hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to the binding affinity and specificity of the molecule. nih.gov
The biological activity of PAs is also governed by the three-dimensional conformation of the bicyclic pyrrolizidine ring. nih.gov This ring system is not planar and typically adopts a folded, "half-chair" conformation. iucr.org The specific puckering of the two five-membered rings and the orientation of the substituents are determined by the stereochemistry at the chiral centers. researchgate.net The stereochemistry of this compound has been defined, which dictates its preferred conformation in solution. researchgate.net This defined shape is crucial for how the molecule fits into the active site of metabolizing enzymes like cytochrome P450 or other biological targets. An improper conformation can hinder the necessary molecular interactions for biological activity.
Hydroxyl Group Contributions to Activity
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools to investigate the relationship between the structure of PAs and their biological activity at a molecular level, offering insights that can be difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. nih.gov Extensive QSAR analysis has been performed on the hepatotoxicity of over 600 different PAs. datadryad.orgoup.com These studies have utilized machine learning algorithms, such as Random Forest (RF) and artificial Neural Networks (aNN), to build predictive models. oup.comoup.com
The models were trained using a dataset specific for acute human drug-induced liver injury and successfully identified a set of molecular descriptors that could predict the hepatotoxic potential of each PA. nih.govoup.com A key finding from these QSAR studies was the establishment of a clear rank order for hepatotoxicity based on structural features. datadryad.orgresearchgate.net The analysis revealed that the structure of the necic acid has a greater influence on acute hepatotoxicity than the structure of the necine base. nih.govdatadryad.org
Table 2: QSAR-Predicted Rank Order of Hepatotoxicity for PA Structural Features
| Category | Rank Order of Hepatotoxicity (High > Low) | Reference |
|---|---|---|
| Necine Base | Otonecine > Retronecine > Platynecine | nih.govdatadryad.orgoup.com |
| Necine Base Modification | Dehydropyrrolizidine >> Tertiary PA = N-oxide | nih.govdatadryad.orgoup.com |
| Necic Acid Type | Macrocyclic diester ≥ Open-ring diester > Monoester | nih.govdatadryad.orgoup.com |
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). researchgate.netnih.gov
Molecular Docking studies have been applied to various PAs to investigate their binding to potential biological targets. nih.gov For example, PAs have been docked into the active sites of the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) and acetylcholinesterase (AChE). sciforum.netnih.gov These simulations predict the preferred binding pose of the alkaloid in the receptor's binding pocket and estimate the binding affinity. researchgate.net The results often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. aip.org
Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of the molecular system over time. ebsco.comnih.gov An MD simulation calculates the motion of atoms in the system, allowing researchers to assess the stability of a docked pose, observe conformational changes in the protein or ligand, and analyze the dynamics of their interactions. nih.govmdpi.com For a compound like this compound, MD simulations can model the behavior of its hydroxyl groups in an aqueous environment or within a binding site, revealing the lifetimes of hydrogen bonds and the energy barriers associated with conformational changes of the pyrrolizidine ring. mdpi.com
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Confirmation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like croalbinecine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
The ¹H NMR spectrum of this compound, typically recorded in deuterium (B1214612) oxide (D₂O), reveals distinct signals for each proton in the molecule. publish.csiro.au For instance, the spectrum shows well-resolved multiplets in the δ 2.0-4.5 ppm region, which is consistent with a 1-hydroxymethylpyrrolizidine-2,7-diol structure. publish.csiro.au Decoupling experiments, a key feature of advanced NMR, have been instrumental in confirming the substitution pattern. publish.csiro.au For example, irradiation at the signal corresponding to H6 causes the collapse of the multiplets for H5α, H5β, and H7, confirming their proximity in the structure. publish.csiro.au
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of this compound shows distinct peaks for each of its eight carbon atoms, with chemical shifts that are characteristic of the pyrrolizidine (B1209537) ring system and its hydroxyl substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively. These experiments provide a more detailed picture of the molecule's structure than 1D NMR alone. acs.orgcore.ac.uk
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 | 2.35 (m) | 72.8 |
| H-2 | - | - |
| H-3 | - | - |
| H-5α | 3.14 | - |
| H-5β | 2.76 | - |
| H-6 | 2.03 (m) | 70.1 |
| H-7 | 4.29 | 65.3 |
| H-7a | 3.54 (dd) | 58.9 |
| H-8 | - | - |
| H-9 | - | - |
| Pyrrolizidine Protons | 2.45–2.78 (m) | - |
Data sourced from references publish.csiro.au. Note: Specific assignments for all protons and carbons may require further 2D NMR analysis.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry have been employed.
Electron Impact Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 173, which corresponds to its molecular weight. The fragmentation pattern is also characteristic, with major ions observed at m/z 155, resulting from the loss of a water molecule ([M–H₂O]⁺), and at m/z 137, from the loss of two water molecules ([M–2H₂O]⁺). This ready dehydration is a known characteristic of this compound-type bases that possess a hydroxyl group at the C2 position. core.ac.ukuob.edu.ly
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, allowing for the determination of the elemental formula. The experimentally determined mass of this compound was found to be 173.1051, which is in excellent agreement with the calculated value of 173.1052 for the molecular formula C₈H₁₅NO₃.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands. A broad band around 3420 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The spectrum also shows a strong absorption at 1265 cm⁻¹, which is attributed to the C-O-C stretching vibration. When this compound is part of a derivative containing a lactone, a characteristic C=O stretching frequency appears around 1785 cm⁻¹.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. mrclab.comitwreagents.commsu.edu While detailed UV-Vis data for this compound itself is not extensively reported in the provided context, this technique is generally less informative for saturated compounds like this compound which lack extensive chromophores. msu.edu Its primary utility would be to confirm the absence of conjugated systems.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | Multiplets at δ 2.0-4.5 ppm | Pyrrolizidine-diol structure | publish.csiro.au |
| ¹³C NMR | Signals at δ 72.8, 70.1, 65.3, 58.9 ppm | Carbon skeleton of this compound | |
| EI-MS | [M]⁺ at m/z 173, fragments at 155, 137 | Molecular weight and loss of water | |
| HRMS | Found: 173.1051, Calc: 173.1052 | Elemental formula C₈H₁₅NO₃ | |
| IR | 3420 cm⁻¹ (broad), 1265 cm⁻¹ | O-H stretch, C-O-C stretch |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for the purification of this compound from natural sources and for the separation of its isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. scielo.br For pyrrolizidine alkaloids like this compound, HPLC, particularly in conjunction with mass spectrometry (HPLC-MS), is a powerful tool for analyzing complex mixtures. uob.edu.ly The use of chiral phase HPLC can be employed for the separation of enantiomers, which is crucial as the biological activity of stereoisomers can differ significantly. scielo.br While specific HPLC protocols for this compound are not detailed in the provided search results, general methods for pyrrolizidine alkaloids would involve a reversed-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Gas Chromatography (GC)
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of pyrrolizidine alkaloids. researchgate.netresearchgate.net A major challenge with GC analysis of underivatized alkaloids like this compound is their potential for decomposition at the high temperatures used in the separation process. core.ac.ukuob.edu.ly To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. However, recent advances in the development of inert GC columns have made the analysis of underivatized pyrrolizidines more feasible. core.ac.ukuob.edu.ly Due to the presence of multiple hydroxyl groups, this compound is a polar compound, and its analysis by GC would likely benefit from derivatization to achieve good peak shape and resolution.
Future Research Directions and Unexplored Avenues
Innovations in Asymmetric Synthesis of Croalbinecine and Analogs
The stereocontrolled synthesis of pyrrolizidine (B1209537) alkaloids like this compound is a significant challenge due to the multiple chiral centers in their structure. researchgate.net Future research will likely focus on developing more efficient and sustainable asymmetric synthetic routes.
Innovations are anticipated in several areas:
Catalytic Asymmetric Synthesis : The field is moving towards advanced catalytic systems that offer high enantioselectivity and reduce waste. chiralpedia.comchiralpedia.com This includes the use of novel chiral catalysts, such as N-heterocyclic carbenes (NHCs) and organocatalysts like chiral proline derivatives, which have proven effective in various asymmetric reactions. chiralpedia.comnih.gov Dual-catalysis systems, where two catalysts work in synergy, also represent a promising frontier for enhancing reaction efficiency and selectivity. chiralpedia.com
Novel Synthetic Strategies : Researchers are exploring tandem reactions that can construct the complex polycyclic system of this compound in a single step with high diastereoselectivity. johnwoodgroup.com For example, intramolecular oxidation/Diels-Alder sequences have shown promise in assembling the carbocyclic skeleton of related alkaloids from simple precursors with excellent control over stereochemistry. johnwoodgroup.com Strategies involving nitrone-based cycloadditions have also been successfully applied to the synthesis of this compound and provide a flexible route to various analogs. researchgate.netmdpi.com
Green Chemistry Approaches : A major trend in synthesis is the adoption of green chemistry principles to minimize environmental impact. chiralpedia.com For this compound synthesis, this involves designing reactions with high atom economy, using eco-friendly solvents, and developing racemization-free coupling reagents for creating derivatives. chiralpedia.comacsgcipr.orgrsc.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Tandem Reactions | Combines multiple bond-forming events in one pot. johnwoodgroup.com | Increased efficiency, reduced waste, rapid assembly of the core structure. johnwoodgroup.com |
| Nitrone Cycloaddition | Stereoselective formation of the pyrrolizidine ring system. researchgate.netmdpi.com | High control over relative and absolute stereochemistry. researchgate.net |
| Organocatalysis | Uses small chiral organic molecules as catalysts. chiralpedia.com | Avoids toxic heavy metals, often uses milder reaction conditions. chiralpedia.com |
| Biocatalysis | Employs enzymes for highly selective transformations. chiralpedia.comchiralpedia.com | Exceptional enantio-, chemo-, and regioselectivity under green conditions. chiralpedia.com |
Mechanistic Studies of Non-Toxic Biological Interactions
While many 1,2-unsaturated pyrrolizidine alkaloids are known for their hepatotoxicity, this compound belongs to a class of saturated necine bases that may exhibit different, potentially non-toxic, biological activities. fao.orgacs.orgfera.co.uk A critical area of future research is to elucidate the mechanisms of these interactions. Research shows that different PAs have varying levels of potency, with some demonstrating little to no impact at concentrations where others cause significant DNA damage, highlighting the need for compound-specific investigation. msu.edu
Future studies should employ a combination of advanced techniques:
Chemoproteomics and Proteomics : Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can identify specific protein binding partners of this compound. Activity-based probes can further map on- and off-target interactions within the cell.
Structural Biology : Resolving the 3D structures of this compound-protein complexes using methods like X-ray crystallography or Cryo-EM would provide atomic-level insights into its binding mode.
Phenotypic Screening : Using model systems like zebrafish or organoids can help assess the systemic effects of this compound and identify perturbed biological pathways without prior knowledge of the molecular target.
These studies will be crucial to differentiate the biological profile of this compound from its toxic relatives and to explore its potential therapeutic applications. iajps.com
Development of this compound as a Scaffold for Chemical Biology Probes
The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of chemical biology probes. nih.gov These tools are essential for perturbing and studying complex biological processes. nih.govchemicalprobes.orgrsc.org
Key avenues for development include:
Scaffold Diversification : The synthesis of a library of this compound analogs can be achieved by modifying its hydroxyl groups. nih.gov This allows for the exploration of structure-activity relationships and the optimization of binding to specific biological targets.
Probe Functionalization : The this compound scaffold can be functionalized by attaching various tags, such as fluorescent dyes for cellular imaging, or reactive groups for target engagement and enrichment. sigmaaldrich.com The development of probes with functionalities for bioorthogonal chemistries would allow for studying its interactions in living systems with minimal perturbation. sigmaaldrich.com
The creation of a diverse collection of probes based on the this compound scaffold could lead to new tools for drug discovery and for dissecting the roles of specific proteins in health and disease. nih.gov
Chemoinformatic and Computational Predictions for Novel Derivatives
Chemoinformatics and computational chemistry are powerful tools for accelerating the discovery of novel bioactive molecules. wiley.com These methods can be applied to this compound to predict the properties and activities of new derivatives, prioritizing synthetic efforts. chemrxiv.org
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling : By building models based on existing data for related alkaloids, QSAR can predict the biological activity of novel this compound derivatives. biorxiv.org
Molecular Docking and Dynamics : These simulations can predict how this compound derivatives will bind to specific protein targets, providing insights into their mechanism of action. nih.gov Molecular dynamics simulations can also analyze conformational stability and hydrogen-bond lifetimes in solution.
De Novo Design : Computational frameworks can generate novel molecular structures based on the this compound scaffold, incorporating rules of chemical and biological synthesis to ensure the designed molecules are synthetically feasible. mdpi.com These tools can also predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to assess their drug-like potential. mdpi.com
| Computational Method | Application to this compound Research | Predicted Outcome |
| Density Functional Theory (DFT) | Predict NMR shifts, analyze conformational stability, map electrostatic potential. | Accurate prediction of spectroscopic data and reactive sites. |
| Molecular Dynamics (MD) | Simulate behavior in aqueous solution, determine torsional barriers. | Understanding of dynamic behavior and conformational flexibility. |
| Machine Learning (ML) | Train models on synthetic data to propose novel catalysts or reaction conditions. | Identification of energy-efficient and high-yield synthetic pathways. |
| Conformal Prediction | Calibrate machine learning outputs to produce valid prediction intervals. biorxiv.org | More reliable predictions of activity and properties with confidence levels. biorxiv.org |
Role in Advanced Materials Science
The application of pyrrolizidine alkaloids in advanced materials science is a largely unexplored field. While these natural products are primarily investigated for their biological activity, their rigid, chiral, and functionalized structures could potentially be leveraged in materials science. nih.gov Future exploratory research could investigate if the defined stereochemistry and array of hydroxyl groups on scaffolds like this compound could be used to template the formation of ordered nanoscale structures or to create chiral surfaces for enantioselective processes. However, specific applications in this area are currently speculative and require foundational research to establish feasibility.
Q & A
Q. Example Table: Common Contradictions and Solutions
| Contradiction | Possible Cause | Resolution |
|---|---|---|
| Varying IC50 values | Assay conditions (pH, temp) | Adopt SOPs from |
| Divergent toxicity profiles | Model organism differences | Use cross-species validation |
Basic: What are best practices for designing reproducible experiments on this compound’s biochemical properties?
Methodological Answer:
Follow ’s experimental guidelines:
Detailed Protocols: Document buffer compositions, instrument calibration, and negative/positive controls.
Material Characterization: For novel derivatives, provide NMR, HPLC, and mass spectrometry data .
Data Sharing: Publish raw datasets in supplementary materials to enable replication .
Critical Considerations:
- Avoid conflating results from different purity batches (cite purity thresholds ≥95% ).
- Use validated reference standards for comparative analyses .
Advanced: How can computational modeling optimize this compound’s synthesis pathways?
Methodological Answer:
Integrate in silico tools with experimental validation:
Quantum Mechanics (QM): Predict reaction intermediates and transition states to identify energy-efficient pathways.
Machine Learning (ML): Train models on existing synthetic data to propose novel catalysts or solvents .
Validation: Cross-check predictions with small-scale lab experiments (e.g., yield comparisons) .
Example Workflow:
- Step 1: Use QM to screen reaction conditions.
- Step 2: Apply ML to prioritize high-yield candidates.
- Step 3: Validate top candidates via HPLC-monitored reactions .
Basic: What ethical considerations are critical for human studies involving this compound derivatives?
Methodological Answer:
Adhere to and :
Informed Consent: Clearly explain risks/benefits, using non-technical language per .
IRB Approval: Submit protocols detailing participant selection (e.g., exclusion criteria for comorbidities) .
Data Anonymization: Secure databases to protect participant privacy .
Checklist for Compliance:
- Ethics committee approval (name, date, protocol number) .
- Post-trial access plans for participants .
Advanced: How to design mechanistic studies to elucidate this compound’s target engagement?
Methodological Answer:
Combine multi-omics and structural biology approaches:
Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners.
Cryo-EM/X-ray Crystallography: Resolve 3D structures of this compound-protein complexes .
Kinetic Assays: Measure on-/off-rates via surface plasmon resonance (SPR) .
Data Interpretation:
- Cross-validate findings with siRNA knockdowns or CRISPR-edited cell lines .
- Apply contradiction analysis frameworks from to address outliers .
Basic: What statistical methods are robust for analyzing this compound’s dose-response data?
Methodological Answer:
Follow and :
Non-linear Regression: Fit data to Hill or Log-Logistic models for EC50/IC50 calculations.
ANOVA with Post-Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD).
Power Analysis: Pre-determine sample sizes to ensure statistical validity .
Common Pitfalls:
- Ignoring heteroscedasticity; use weighted regression if variance is non-uniform .
- Overlooking time-dependent effects (e.g., use longitudinal mixed models) .
Advanced: How to validate this compound’s off-target effects in complex biological systems?
Methodological Answer:
Employ high-content screening and network pharmacology:
Chemoproteomics: Use activity-based probes to map off-target interactions .
Pathway Enrichment Analysis: Tools like STRING or KEGG to identify perturbed pathways .
Phenotypic Screening: Zebrafish or organoid models to assess systemic effects .
Validation Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
